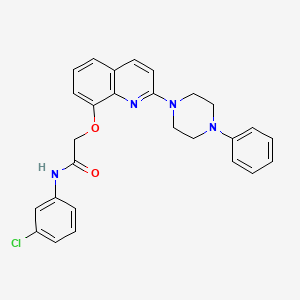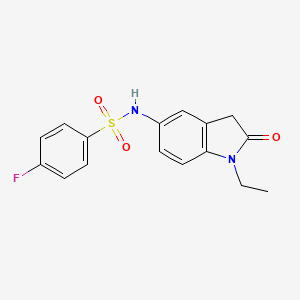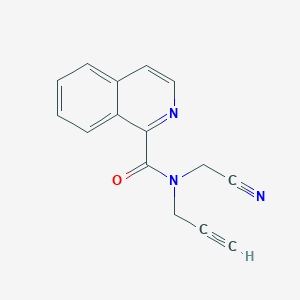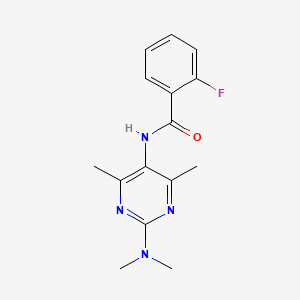![molecular formula C12H20Cl3N3 B2553807 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride CAS No. 2551114-62-4](/img/structure/B2553807.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities, including anti-HIV, antipsychotic, and anti-inflammatory properties. The presence of a 4-chlorophenyl group suggests potential for significant biological activity, as chlorinated aromatic systems are often involved in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized using a molecular hybridization approach, which involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions . Another study reported the synthesis of a compound with a similar structure, where 1-(3-Chlorophenyl)piperazine hydrochloride was reacted with 3-chloropropanal by reductive amination in ethanol .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can adopt a chair conformation, and the substituents attached to it. The stereochemistry of these compounds can be complex, as seen in a study where the asymmetric unit consisted of two piperazinium dications, two anions, and two water molecules, with a strong hydrogen-bonded solid-state structure .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cyclocondensation and reductive amination, as mentioned in the synthesis section. The reactivity of these compounds is influenced by the substituents on the aromatic rings and the piperazine nitrogen atoms. The presence of electron-withdrawing groups, such as the chlorophenyl group, can affect the electron density of the molecule and thus its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of chlorophenyl groups can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties. The solid-state structure, as well as the presence of hydrogen bonds, can influence the compound's solubility and crystallinity .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacological Actions
Arylpiperazine derivatives, including 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine, have been extensively studied for their clinical applications, particularly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolic transformation involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. Some metabolites show affinity for other neurotransmitter receptors, though many remain unexplored despite their uncontrolled use as designer drugs. Their pharmacological actions are attributed to extensive distribution in tissues, including the brain, the primary target for most arylpiperazine derivatives, with metabolism primarily through CYP2D6-dependent oxidation processes (Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structure in many drugs, exhibits wide therapeutic utility, including antipsychotic, antidepressant, anticancer, antiviral, and cardio-protective agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules, underlining the importance of this moiety in drug discovery. This flexibility suggests piperazine compounds as promising building blocks for designing new therapeutic agents for a variety of diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Compounds featuring the piperazine moiety have shown notable anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the structural role of piperazine in potent anti-TB molecules, providing insights into the design and structure-activity relationships (SAR) of these compounds. This underscores the potential of piperazine-based molecules in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16;;/h1-4H,5-10,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKADLNFJIPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)








![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)
![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)